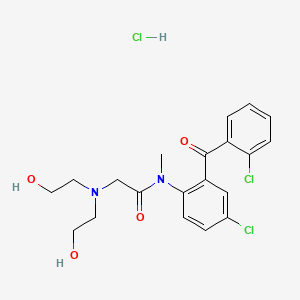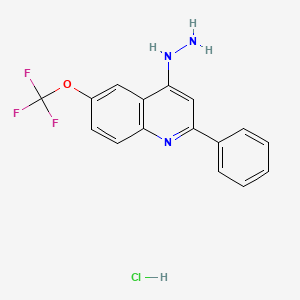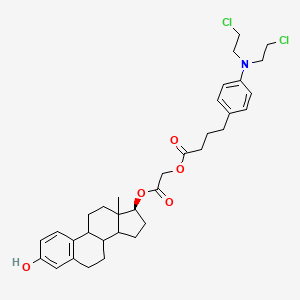![molecular formula C21H14 B13757239 13H-Dibenzo[a,h]fluorene CAS No. 239-85-0](/img/structure/B13757239.png)
13H-Dibenzo[a,h]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13H-Dibenzo[a,h]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 and a molecular weight of 266.3359 g/mol . This compound is known for its unique structure, which consists of fused benzene rings, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 13H-Dibenzo[a,h]fluorene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. Industrial production methods often involve the use of high-temperature pyrolysis of organic materials, which leads to the formation of polycyclic aromatic hydrocarbons, including this compound .
Chemical Reactions Analysis
13H-Dibenzo[a,h]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of partially or fully hydrogenated products.
Scientific Research Applications
13H-Dibenzo[a,h]fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown that certain derivatives of this compound exhibit biological activity, making them potential candidates for drug development.
Medicine: Some studies have explored the use of this compound derivatives in cancer research due to their ability to interact with DNA.
Mechanism of Action
The mechanism of action of 13H-Dibenzo[a,h]fluorene and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. These interactions can lead to changes in the structure and function of these macromolecules, resulting in various biological effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include the activation of specific enzymes and signaling pathways .
Comparison with Similar Compounds
13H-Dibenzo[a,h]fluorene is unique among polycyclic aromatic hydrocarbons due to its specific structure and reactivity. Similar compounds include:
Benzo[a]pyrene: Known for its carcinogenic properties, it is often studied in the context of environmental pollution.
Dibenzo[a,l]pyrene: Another polycyclic aromatic hydrocarbon with significant biological activity.
Fluoranthene: Commonly found in fossil fuels and their derivatives, it is used as a marker for pollution.
In comparison, this compound is particularly noted for its stability and unique reactivity, making it a valuable compound for various scientific studies.
Properties
CAS No. |
239-85-0 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-12H,13H2 |
InChI Key |
NKSFFULBNKIAOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


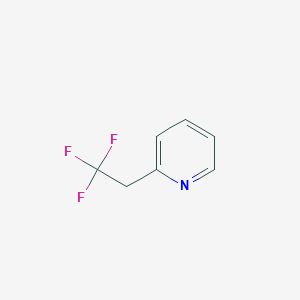
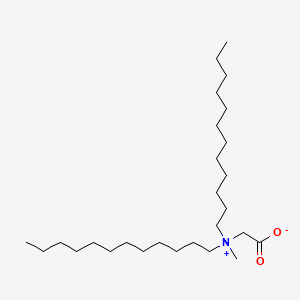
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
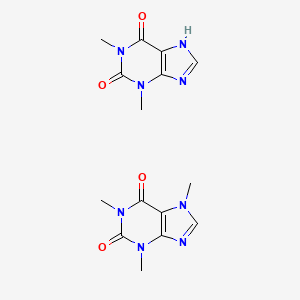

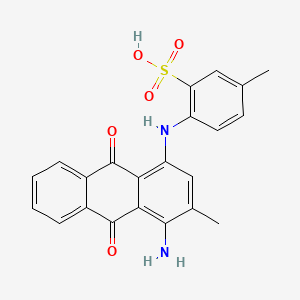
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
